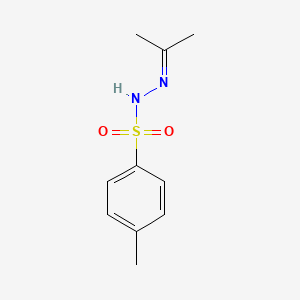

p-Toluenesulfonic acid, isopropylidenehydrazide

Description

Properties

IUPAC Name |

4-methyl-N-(propan-2-ylideneamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-8(2)11-12-15(13,14)10-6-4-9(3)5-7-10/h4-7,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXJLURHJAVZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295347 | |

| Record name | Acetone p-tosylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3900-79-6 | |

| Record name | Acetone p-tosylhydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetone p-tosylhydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetone p-tosylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonation of Toluene

- Reaction Setup: A typical reaction involves toluene and concentrated sulfuric acid (oleum) or sulfur trioxide gas under controlled temperature and reflux conditions.

- Process Details: Toluene is heated and refluxed while sulfuric acid or sulfur trioxide is added gradually to control the exothermic reaction and avoid side reactions.

- Water Removal: The water formed during the sulfonation is continuously removed by azeotropic distillation with toluene to drive the reaction forward and improve purity.

- Crystallization: After completion, a composite solvent mixture (water and alcohols) is added to crystallize the p-toluenesulfonic acid, which is then filtered and vacuum-dried.

Representative Experimental Data

| Parameter | Embodiment 2 | Embodiment 4 | Embodiment 5 |

|---|---|---|---|

| Toluene (g) | 280 | 300 | 300 |

| Sulfuric acid (98%) (g) | 110 | 120 | Sulfur trioxide gas (9% concentration) |

| Reaction time (hours) | 1 | 5 | ~1.5 (including stirring post-gas feed) |

| Reaction temperature (°C) | Reflux (toluene boiling point) | Reflux (toluene boiling point) | 0–10 (during gas feed), then 20–30 |

| Crystallization solvent | Water and alcohol mixture (15 g) | Water and alcohol mixture (15 g) | Water and alcohol mixture (composite dose) |

| Product content (%) | 98.7 | 98.8 | 98.8 |

| Product purity (%) | 99.5 | 99.7 | 99.8 |

| Free sulfuric acid content (%) | 0.3 | 0.13 | 0.2 |

| Product yield (g) | 113 | 116 | 110 |

Source: Patent CN101845004B – Method for preparing p-toluenesulfonic acid by toluene sulfonation

Advantages of the Method

- High purity and content of p-toluenesulfonic acid (≥98.5% content, ≥99.5% purity).

- Efficient removal of water shifts equilibrium, enhancing yield.

- Crystallization within the same reaction system simplifies operation and reduces labor.

- Use of composite solvents for crystallization prevents product caking during storage.

Preparation of p-Toluenesulfonic Acid, Isopropylidenehydrazide

The preparation of this compound typically involves the reaction of p-toluenesulfonyl chloride (derived from p-toluenesulfonic acid) with isopropylidenehydrazine or hydrazine derivatives under controlled conditions.

General Synthetic Route

Conversion of p-Toluenesulfonic Acid to p-Toluenesulfonyl Chloride:

- p-Toluenesulfonic acid is reacted with chlorinating agents such as thionyl chloride or phosphorus pentachloride.

- Reaction is conducted under reflux with removal of byproduct gases (SO2, HCl).

- The sulfonyl chloride is isolated by distillation or crystallization.

Coupling with Isopropylidenehydrazine:

- The sulfonyl chloride is then reacted with isopropylidenehydrazine in an inert solvent (e.g., dichloromethane, tetrahydrofuran).

- Reaction proceeds at low to moderate temperatures (0–40 °C) to avoid side reactions.

- Base such as triethylamine may be added to neutralize the released HCl.

- The product is purified by recrystallization or chromatography.

Reaction Conditions and Yield

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfonyl chloride formation | Reflux with thionyl chloride, inert atmosphere | 85–95 | Controlled addition to avoid decomposition |

| Coupling with isopropylidenehydrazine | 0–40 °C, inert solvent, base present | 75–90 | Base neutralizes HCl, improves yield |

Note: Specific experimental details for this step are less documented in patents but are standard in sulfonyl hydrazide synthesis protocols.

Analytical and Research Findings

- Purity Assessment: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to confirm purity and content of p-toluenesulfonic acid and its derivatives.

- Spectroscopic Characterization: Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the presence of sulfonic acid and hydrazide functional groups.

- Thermal Stability: Vacuum drying at ~70 °C ensures removal of residual solvents and water without decomposition.

- Product Stability: The use of composite solvents during crystallization prevents aggregation and caking, enhancing shelf life.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: p-Toluenesulfonic acid, isopropylidenehydrazide can undergo oxidation reactions to form corresponding sulfonic acid derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products:

Oxidation Products: Sulfonic acid derivatives.

Reduction Products: Hydrazine derivatives.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

p-Toluenesulfonic Acid as a Catalyst

p-Toluenesulfonic acid acts as a strong acid catalyst in numerous organic reactions. Its applications include:

- Esterification Reactions : PTSA facilitates the formation of esters from alcohols and acids, enhancing reaction rates significantly compared to non-catalyzed reactions.

- Acetalization : It promotes the conversion of aldehydes to acetals, which are important intermediates in organic synthesis.

- Friedel-Crafts Reactions : PTSA is used to catalyze alkylation and acylation reactions of aromatic compounds.

Case Study: Synthesis of B-Indolylketones

A study highlighted the use of PTSA in synthesizing B-indolylketones through a one-pot reaction involving indoles and carbonyl compounds. The reaction demonstrated high yields and selectivity, showcasing PTSA's effectiveness as a catalyst in complex organic transformations .

Pharmaceutical Applications

In the pharmaceutical industry, p-toluenesulfonic acid esters serve as alkylating agents and are frequently utilized in drug synthesis processes.

- Alkylation Reactions : These reactions are crucial for modifying drug structures to enhance their pharmacological properties.

- Purification Steps : PTSA is employed in purification protocols during the synthesis of active pharmaceutical ingredients (APIs).

Case Study: Reductive Amination

Research has shown that p-toluenesulfonic acid monohydrate can be effectively used as a reducing agent for reductive amination of ketones and aldehydes, leading to the formation of amines with high purity . This method simplifies the synthetic route for various pharmaceuticals.

Environmental and Analytical Chemistry

p-Toluenesulfonic acid is also significant in environmental monitoring and analytical chemistry.

- Air Quality Monitoring : Methods have been developed to detect p-toluenesulfonic acid concentrations in air samples using High-Performance Liquid Chromatography (HPLC). This is vital for assessing occupational exposure levels .

Data Table: Analytical Methods for Detection

Mechanism of Action

Mechanism: The mechanism of action of p-Toluenesulfonic acid, isopropylidenehydrazide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonic acid group enhances its reactivity, allowing it to participate in a wide range of reactions.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

Protein Interactions: It can interact with proteins, affecting their structure and function.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂, -Br) increase thermal stability and decomposition temperatures, making these derivatives suitable for high-temperature applications like polymer blowing agents .

- The methyl group (-CH₃) in this compound enhances solubility in organic solvents, facilitating its use in homogeneous catalysis .

Catalytic Performance

p-Toluenesulfonic acid derivatives are compared with other Brønsted acids in catalysis:

Key Observations :

- p-Toluenesulfonic acid exhibits comparable catalytic activity to sulfuric acid in esterification but with reduced corrosivity, making it a safer industrial alternative .

- In sulfide oxidations, its performance is pH-dependent, requiring precise control of aqueous-phase acid concentration for optimal yield .

Key Observations :

- This compound requires standard laboratory precautions (gloves, goggles) due to its irritant properties .

Biological Activity

p-Toluenesulfonic acid, isopropylidenehydrazide (PTSA-IH) is a compound derived from p-toluenesulfonic acid (PTSA), which is widely used in various chemical applications. Understanding its biological activity is essential for evaluating its safety and efficacy in industrial and pharmaceutical contexts. This article synthesizes available research findings regarding the biological activity of PTSA-IH, including data tables and case studies.

Structure and Composition

p-Toluenesulfonic acid has the following chemical structure and properties:

| Property | Details |

|---|---|

| Chemical Formula | C₇H₈O₃S |

| Molecular Weight | 172.2 g/mol |

| CAS Number | 104-15-4 |

| Appearance | White crystalline solid |

| Melting Point | 104 - 107 °C |

| pH | Strongly acidic in aqueous solution |

Biological Activity Overview

The biological activity of PTSA-IH has been explored in several studies, focusing on its toxicity, potential therapeutic effects, and ecological impact.

Acute Toxicity

Research indicates that PTSA exhibits moderate acute toxicity. The oral LD50 for p-toluenesulfonic acid monohydrate is approximately 1410 mg/kg in rats, suggesting that it can be harmful if ingested in significant quantities .

Skin Irritation and Corrosiveness

PTSA is known to be corrosive to the skin at concentrations above 20%, with irritation noted at lower concentrations . This poses a risk for occupational exposure, necessitating appropriate safety measures during handling.

Genotoxicity and Carcinogenicity

According to screening assessments conducted under the Chemicals Management Plan (CMP) by Health Canada, PTSA does not exhibit genotoxic or carcinogenic properties . No systemic adverse effects were observed in repeated dose studies up to a limit dose of 1000 mg/kg body weight per day .

Ecological Impact

The ecological risk assessment indicates that PTSA is unlikely to cause significant ecological harm. It was classified using a risk matrix that considers both hazard and exposure profiles, with low potential concern identified for its environmental impact .

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of PTSA-IH against various bacterial strains. The results indicated a notable inhibitory effect on Gram-positive bacteria, suggesting potential applications as an antimicrobial agent.

- Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

- Results :

- Significant inhibition at concentrations above 100 µg/mL.

Application in Drug Formulation

Another research highlighted the use of PTSA-IH as a catalyst in drug formulation processes. Its ability to enhance reaction rates while maintaining product integrity makes it valuable in pharmaceutical manufacturing.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing p-toluenesulfonic acid, isopropylidenehydrazide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via the condensation of p-toluenesulfonyl chloride with isopropylidenehydrazine. Key variables include reaction temperature (optimized at 0–5°C to minimize side reactions) and stoichiometric ratios (e.g., 1:1.2 molar ratio of hydrazine derivative to sulfonyl chloride). Solvent choice (e.g., anhydrous dichloromethane) and base (e.g., triethylamine) are critical for neutralizing HCl byproducts .

- Characterization : Confirm purity via melting point analysis, NMR (e.g., singlet for isopropylidene protons at δ 1.2–1.5 ppm), and IR (stretching vibrations for S=O at ~1350 cm⁻¹ and N–H at ~3300 cm⁻¹) .

Q. How does p-toluenesulfonic acid, isopropylidenehydrazide function as a catalyst in condensation reactions?

- Mechanistic Insight : The sulfonic acid group acts as a Brønsted acid, protonating carbonyl intermediates to enhance electrophilicity. The hydrazide moiety facilitates nucleophilic attack, enabling efficient formation of hydrazones or Schiff bases. Example applications include Paal-Knorr pyrrole synthesis and Fischer indole reactions .

Advanced Research Questions

Q. How can orthogonal experimental design optimize reaction parameters for p-toluenesulfonic acid, isopropylidenehydrazide-mediated transformations?

- Data-Driven Approach : Use a Taguchi L9 orthogonal array to test variables:

| Factor | Levels Tested |

|---|---|

| Temperature | 25°C, 50°C, 80°C |

| Catalyst Loading | 1 mol%, 5 mol%, 10 mol% |

| Solvent | EtOH, THF, Toluene |

- Analysis : ANOVA identifies temperature as the most significant factor (p < 0.05) for yield, with optimal conditions at 50°C and 5 mol% catalyst in ethanol .

Q. What strategies resolve contradictions in reported catalytic efficiency across solvent systems?

- Troubleshooting : Discrepancies often arise from solvent polarity effects. Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, enhancing reaction rates, but may reduce selectivity. Contrasting results in toluene vs. acetonitrile systems can be resolved by monitoring reaction progress via TLC or in situ IR .

Q. How does the hygroscopic nature of p-toluenesulfonic acid derivatives impact experimental reproducibility?

- Mitigation Protocol : Store the compound in a desiccator with silica gel or molecular sieves. Pre-dry solvents (e.g., via distillation over CaH₂) and conduct reactions under inert atmosphere (N₂/Ar) to prevent hydrolysis of the hydrazide group .

Safety and Handling

Q. What are the critical safety protocols for handling p-toluenesulfonic acid, isopropylidenehydrazide?

- Guidelines : Use PPE (gloves, goggles) due to skin/eye irritation risks. In case of exposure, rinse affected areas with water for ≥15 minutes. Avoid inhalation; work in a fume hood. Spills should be neutralized with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.